molecular formula C22H22N6O B1139227 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine CAS No. 1412418-47-3

3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine

Cat. No. B1139227
M. Wt: 386.45
InChI Key:
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Description

The compound “3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine” is a chemical compound with the CAS Number: 330786-24-8 and a molecular weight of 303.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H13N5O/c18-16-14-15 (21-22-17 (14)20-10-19-16)11-6-8-13 (9-7-11)23-12-4-2-1-3-5-12/h1-10H, (H3,18,19,20,21,22) . This code provides a standard way to encode the compound’s molecular structure using text.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized through a [3+2] cycloaddition process. This synthesis involves intramolecular cyclization and condensation reactions, showcasing the compound's potential in creating diverse chemical structures (Rahmouni et al., 2014).

Biological and Medicinal Applications

  • Research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives, related to the compound , possess anticancer properties. These compounds, through their unique structures, have been tested for in vitro anticancer activity against Ehrlich ascites carcinoma cells (Ghorab et al., 2009).
  • Another study highlights the synthesis of pyrazolopyrimidine derivatives with significant antibacterial activity. This indicates the potential of these compounds in developing new antibacterial agents (Rahmouni et al., 2014).
  • A series of pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, further underscoring their potential in therapeutic applications (Rahmouni et al., 2016).
  • Some pyrazolo[3,4-d]pyrimidin-4-one derivatives show promising antitumor activity, especially against specific cancer cell lines, highlighting the compound's relevance in cancer research (Abdellatif et al., 2014).

Novel Compound Synthesis

  • Research includes the efficient synthesis of a hybrid compound with the pyrazolo[3,4-d]pyrimidine structure, indicating versatility in chemical synthesis and potential for discovering new biologically active compounds (Noh et al., 2020).

Pharmaceutical and Drug Design

  • The compound and its derivatives have been explored for their role as alpha 1-adrenoceptor antagonists, with potential applications in treating conditions related to adrenergic receptor activity (Elworthy et al., 1997).
  • In the realm of kinase inhibitors, pyrazolopyrimidine derivatives have been identified as potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase, essential in cancer therapy (Nowak et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Specific hazard statements include H302, H315, H319, and H335 .

Future Directions

The compound and its derivatives could be further investigated for their potential as antitubercular agents . Additionally, they could be studied for their potential as multi-targeted kinase inhibitors .

properties

IUPAC Name

3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSQYTDPBDNDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate (700 mg, 1.44 mmol, 1.00 equiv) in dichloromethane (100 mL) and trifluoroacetic acid (20 mL) was stirred at room temperature for 12 h. The reaction mixture was concentrated under vacuum to yield 580 mg of crude 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a yellow oil.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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